

Comparative Analysis of SYN-UP® vs. Placebo in Dermatological Applications

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Compound of Interest

Compound Name: SYN-UP

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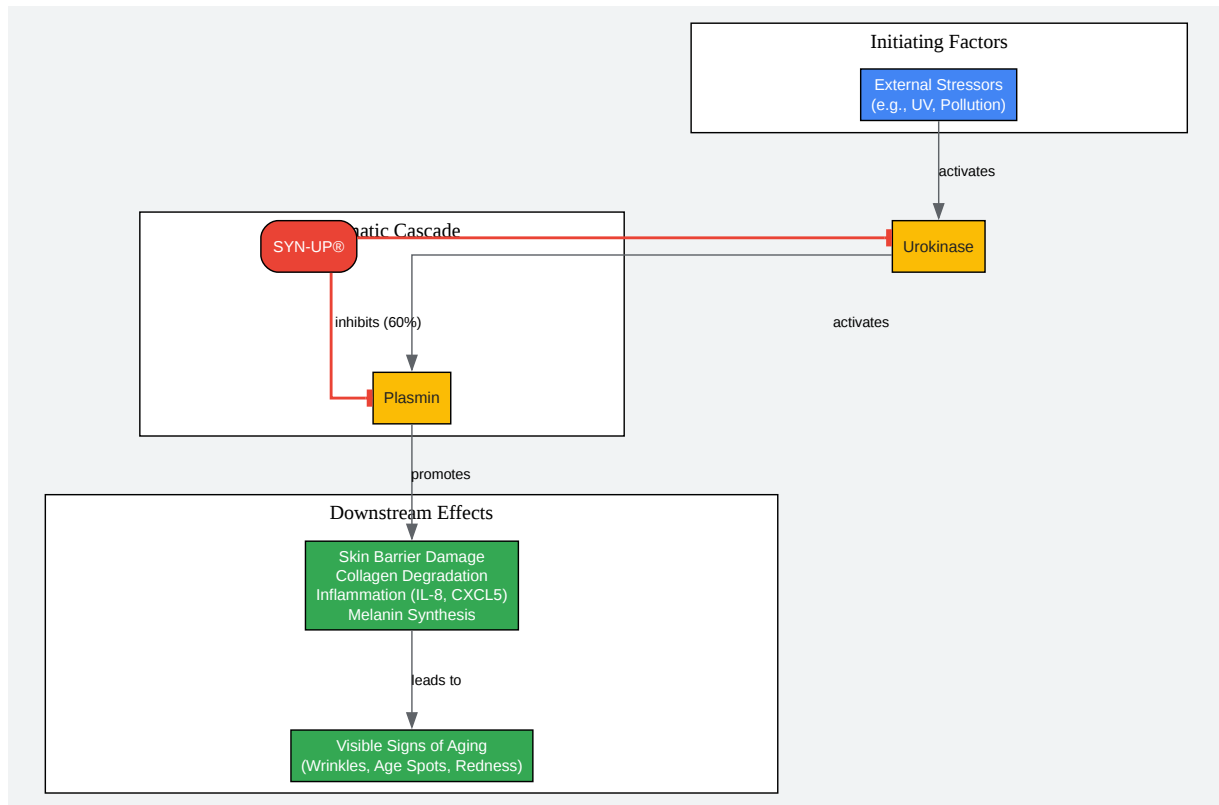
A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and mechanism of action of **SYN-UP®**, a smart dipeptide, against a placebo control in recent clinical trials. The data presented is intended for an audience of researchers, scientists, and professionals involved in drug development and dermatology.

Mechanism of Action

SYN-UP®, chemically identified as Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate (ABSHA), is a rationally designed dipeptide that functions as a serine protease inhibitor.[1] Its primary targets are the enzymes plasmin and its activator, urokinase, which are widely present in the epidermis.[2] Overactivity of these enzymes, often triggered by external stressors like UV radiation, can degrade skin functionality, leading to reduced firmness, dryness, and increased sensitivity.[2]

By inhibiting plasmin and urokinase, **SYN-UP®** initiates a cascade of beneficial effects across multiple skin layers.[2] In vitro studies have demonstrated that it can inhibit urokinase activity by up to 97% and plasmin activity by 41-60%.[2][3] This primary action helps to rebalance the skin's ecosystem, leading to several downstream effects, including strengthening the skin barrier, reducing skin sensitivity and redness, preventing the degradation of collagen, and down-regulating melanin synthesis.[1][2]



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Caption: SYN-UP® Mechanism of Action Pathway.

Clinical Trial Data: Efficacy Comparison

Clinical studies have evaluated the in vivo efficacy of **SYN-UP®** compared to a placebo. The primary outcomes measured include improvements in skin barrier function, reduction in visible wrinkles, and diminution of age spots.

Study 1: Skin Barrier and Resilience (Caucasian Subjects)

A 28-day, placebo-controlled study on Caucasian female volunteers demonstrated that **SYN-UP®** significantly boosts skin resilience and lowers transepidermal water loss (TEWL), thereby reducing skin dryness and sensitivity.[2]

Table 1: Transepidermal Water Loss (TEWL) vs. Placebo

Timepoint	Mean Change in TEWL (SYN-UP® Group)	Mean Change in TEWL (Placebo Group)	Significance (p-value)
Day 14	-1.10	-0.23	< 0.001
Day 28	-1.99	-0.31	< 0.001
Day 56	-2.66	-0.36	< 0.001

Data sourced from a study on female volunteers measuring TEWL (g/m²/h). All comparisons between the active and placebo groups were significant.[\[1\]](#)

Study 2: Anti-Wrinkle and Age Spot Reduction (Chinese Subjects)

A subsequent 56-day (8-week) study was conducted on 40-65 year old Chinese female volunteers with visible wrinkles and age spots.[\[2\]](#) The results indicated a statistically significant reduction in the signs of aging compared to the placebo group.[\[1\]](#)[\[2\]](#)

Table 2: Efficacy on Wrinkles (Crow's Feet) at Day 56

Parameter	SYN-UP® (1% Formulation)	Placebo
Wrinkle Volume Reduction	10% reduction from baseline [2]	No significant change
Change in Wrinkle Volume (mm ³)	-0.46 mm ³ [1]	+0.03 mm ³ [1]

Results from Primos CR imaging analysis after 56 days of twice-daily application.[\[1\]](#)

Table 3: Efficacy on Age Spots at Day 14 and Day 56

Parameter	Day 14 Improvement (SYN-UP®)	Day 56 Improvement (SYN-UP®)
Lightness	9% lighter	Up to 26% lighter
Size	6% smaller	Up to 12% smaller

Results are relative to baseline measurements and compared against a placebo group.[\[2\]](#)

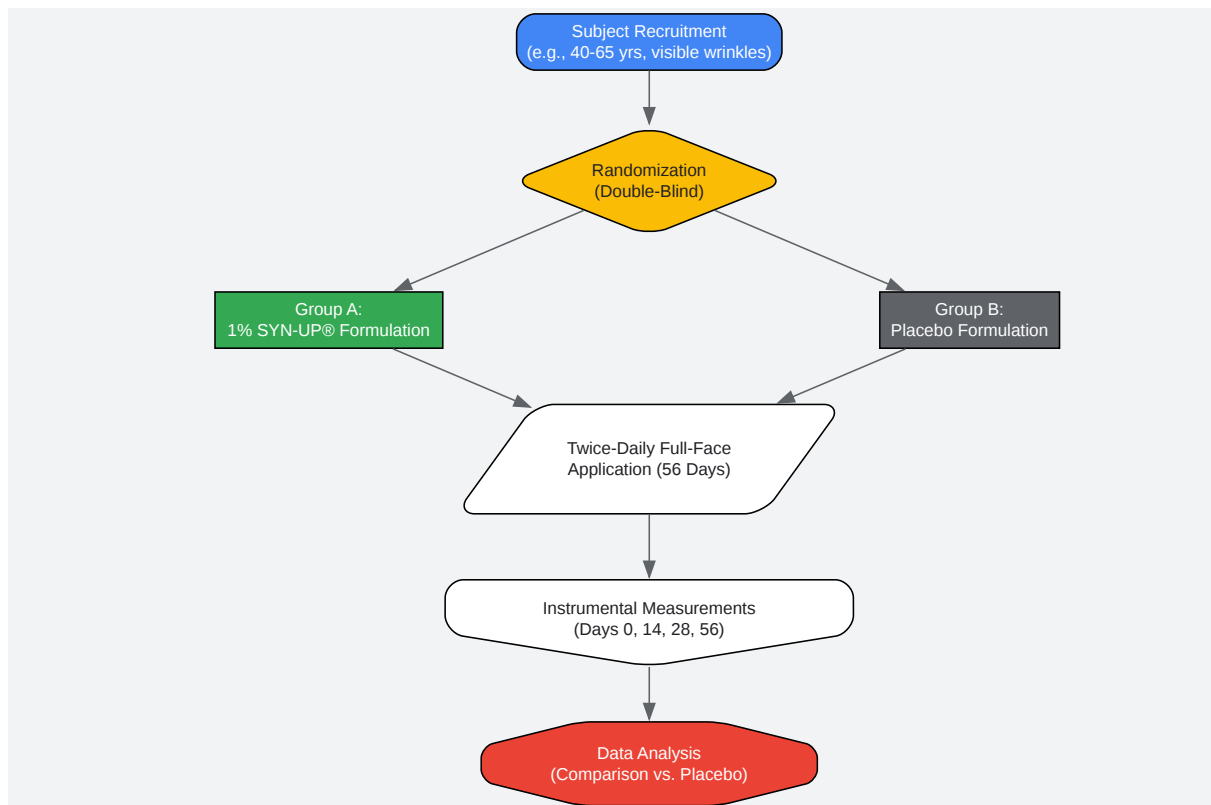
Experimental Protocols

The methodologies for the key clinical studies cited are detailed below to provide context for the presented data.

General Protocol for Efficacy Studies

The clinical evaluations followed a monocentric, placebo-controlled, double-blind study design.

- **Subjects:** Volunteers were selected based on age (e.g., 40-65 years) and visible skin characteristics relevant to the study endpoints (e.g., wrinkles, age spots).[\[2\]](#)
- **Formulations:** Subjects applied either a formulation containing the active ingredient (e.g., 1% **SYN-UP®**) or a placebo formulation lacking the active peptide.[\[2\]](#)
- **Application:** The formulations were applied twice daily (morning and evening) to the full face for the duration of the study (e.g., 56 consecutive days).[\[2\]](#)
- **Measurements:** Instrumental measurements and clinical evaluations were performed at baseline (Day 0) and at predefined intervals, such as Day 14, Day 28, and Day 56.[\[1\]](#)[\[2\]](#)
- **Statistical Analysis:** Group comparisons between the active formulation and placebo were analyzed for statistical significance using appropriate tests, such as the Mann-Whitney U test, with p-values < 0.001 considered highly significant.[\[1\]](#)



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Caption: Generalized Experimental Workflow.

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